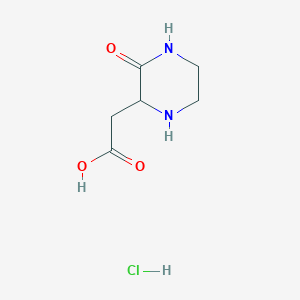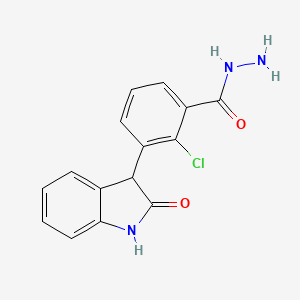![molecular formula C13H14ClNO4 B13321942 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid](/img/structure/B13321942.png)
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is an organic compound with the molecular formula C13H14ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a chlorinated pentenoic acid moiety. It is used in various chemical and biological research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Chloropentenoic Acid Moiety: The chloropentenoic acid moiety can be synthesized through a series of reactions involving chlorination and subsequent formation of the double bond.
Coupling Reaction: The protected amino group is then coupled with the chloropentenoic acid moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the double bond in the pentenoic acid moiety, converting it to a saturated acid.
Substitution: The chlorine atom in the chloropentenoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropentanoic acid.
Substitution: Formation of various substituted pentenoic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. The chloropentenoic acid moiety can undergo further chemical transformations, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is unique due to the presence of the chlorinated pentenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its utility in various research and industrial applications.
特性
分子式 |
C13H14ClNO4 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
(E)-5-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
InChI |
InChI=1S/C13H14ClNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-6,8,11H,7,9H2,(H,15,18)(H,16,17)/b8-4+ |
InChIキー |
FQJFZMNGOTXDFY-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC(C/C=C/Cl)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13321864.png)
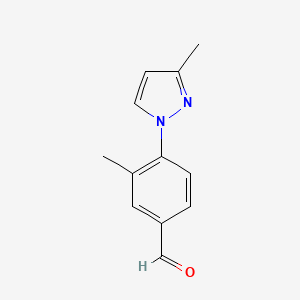
amine](/img/structure/B13321869.png)
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)
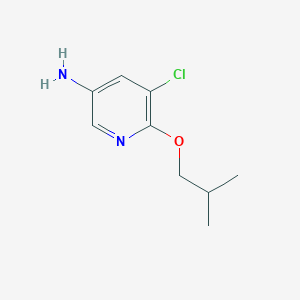
![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
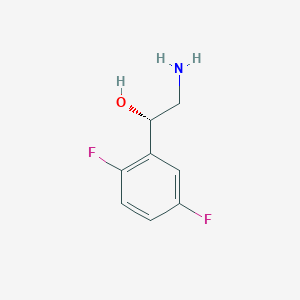
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)

![4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide](/img/structure/B13321912.png)
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13321921.png)
